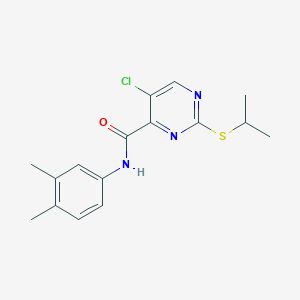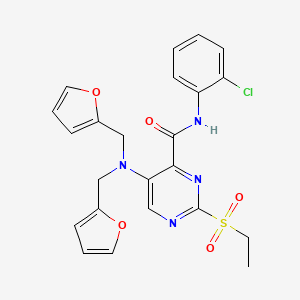![molecular formula C19H25BrN2O B11373761 2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373761.png)
2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). The presence of bromine and nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method involves the use of Friedel-Crafts acylation followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or substituted amines.
科学的研究の応用
2-(4-ブロモフェニル)-5-ブチル-7-メチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性などの潜在的な生物活性について研究されています.
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています.
産業: 新素材の開発やさまざまな化学反応における触媒として利用されています。
作用機序
2-(4-ブロモフェニル)-5-ブチル-7-メチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらします。 たとえば、アセチルコリンエステラーゼの活性を阻害し、神経系におけるアセチルコリンの濃度を高める可能性があります .
類似化合物との比較
類似化合物
4-ブロモフェネチルアミン: 類似の構造的特徴を持つ別の臭素含有化合物.
4-ブロモベンジルアルコール: ブロモフェニル基を共有していますが、官能基が異なります.
独自性
2-(4-ブロモフェニル)-5-ブチル-7-メチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンは、トリシクロ構造と臭素原子と窒素原子の両方を含むことで独特です。これらの特徴の組み合わせは、その独特の化学反応性と潜在的な生物活性に貢献しています。
特性
分子式 |
C19H25BrN2O |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H25BrN2O/c1-3-4-9-19-12-21-10-18(2,17(19)23)11-22(13-19)16(21)14-5-7-15(20)8-6-14/h5-8,16H,3-4,9-13H2,1-2H3 |
InChIキー |
NIBJBAYTJFWGEB-UHFFFAOYSA-N |
正規SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11373690.png)
![3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11373694.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11373702.png)
![N-[2-(azepan-1-ylmethyl)-1-methyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B11373709.png)
![5-[bis(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11373712.png)
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11373724.png)
![N-methyl-N-phenyl-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11373732.png)

![2-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11373747.png)
![2-fluoro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373755.png)

![4-(2-{1-[4-(Pentyloxy)benzoyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B11373773.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11373782.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11373788.png)
